1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene is a complex aromatic compound characterized by the presence of a bromomethyl group, a nitro group, and a trifluoromethoxy substituent on a benzene ring. Its chemical formula is , and it has a molecular weight of approximately 286.00 g/mol. The trifluoromethoxy group enhances its lipophilicity and potential biological activity, making it an interesting compound for various applications in chemistry and pharmacology.
The synthesis of 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene can be achieved through various methods:
1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene has potential applications in:
Interaction studies with other biological molecules are crucial for understanding the potential effects of 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene. Preliminary assessments should focus on its binding affinity to enzymes or receptors that are relevant in medicinal chemistry. Additionally, studying its interactions with nucleophiles could provide insight into its reactivity and potential use in synthetic organic chemistry.
Several compounds share structural similarities with 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene | 95668-21-6 | 0.90 |
3-Nitro-4-(trifluoromethoxy)bromobenzene | 95668-20-5 | 0.89 |
2-Bromo-1-methoxy-4-nitrobenzene | 5197-28-4 | 0.87 |
2-Bromo-1-methoxy-3-nitrobenzene | 67853-37-6 | 0.85 |
1-Bromo-2-nitro-3-(trifluoromethyl)benzene | 53865962 | Unique |
The uniqueness of 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene lies in its specific combination of functional groups that may enhance its biological activity compared to similar compounds. The trifluoromethoxy group not only influences solubility but also impacts the electronic properties of the molecule, potentially leading to distinct reactivity patterns and biological interactions.